molecular formula C20H16N2O2S2 B3007746 N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-1,3-benzothiazole-6-carboxamide CAS No. 2380183-53-7

N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-1,3-benzothiazole-6-carboxamide

Cat. No. B3007746
CAS RN: 2380183-53-7
M. Wt: 380.48
InChI Key: ZJWIBWYFKCWODL-UHFFFAOYSA-N
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Description

N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-1,3-benzothiazole-6-carboxamide, also known as HTB, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. HTB is a benzothiazole derivative that has been synthesized using a variety of methods.

Scientific Research Applications

Synthesis and Characterization

  • N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-1,3-benzothiazole-6-carboxamide and its derivatives are often synthesized and characterized to study their structural properties and potential applications. For example, Spoorthy et al. (2021) described the synthesis and characterization of various benzothiazole derivatives, emphasizing the importance of structural analysis in determining their potential applications in scientific research (Spoorthy et al., 2021).

Antimicrobial Activity

  • The antimicrobial properties of benzothiazole derivatives are a significant area of research. For instance, Yar and Ansari (2009) explored the in vivo diuretic activity of biphenyl benzothiazole-2-carboxamide derivatives, indicating the potential of these compounds in antimicrobial applications (Yar & Ansari, 2009).

Antibacterial and Antifungal Evaluation

  • The antibacterial and antifungal potential of benzothiazole derivatives is also widely studied. For example, Talupur et al. (2021) conducted studies on the synthesis, characterization, and antimicrobial evaluation of specific benzothiazole derivatives (Talupur et al., 2021).

Anticancer Activity

  • Research into the anticancer properties of benzothiazole derivatives is an evolving field. Ravinaik et al. (2021) designed and synthesized benzothiazole derivatives and evaluated their anticancer activity against various cancer cell lines (Ravinaik et al., 2021).

Electrochemical and Electrochromic Properties

  • The electrochemical and electrochromic properties of benzothiazole derivatives are of interest in material science. Hu et al. (2013) studied the electrochemical and electrochromic properties of polycarbazole derivatives with the introduction of different acceptor groups (Hu et al., 2013).

Corrosion Inhibition

  • Benzothiazole derivatives are studied for their application as corrosion inhibitors. Hu et al. (2016) evaluated benzothiazole derivatives for their effectiveness in inhibiting steel corrosion (Hu et al., 2016).

properties

IUPAC Name

N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S2/c23-17(13-3-5-14(6-4-13)18-2-1-9-25-18)11-21-20(24)15-7-8-16-19(10-15)26-12-22-16/h1-10,12,17,23H,11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWIBWYFKCWODL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(C=C2)C(CNC(=O)C3=CC4=C(C=C3)N=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-1,3-benzothiazole-6-carboxamide

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